molecular formula C19H20N2O B4421056 1-(2-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(2-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No. B4421056
M. Wt: 292.4 g/mol
InChI Key: YUCRMRAKJCTWKZ-UHFFFAOYSA-N
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Description

"1-(2-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole" is a chemical compound that falls under the category of benzimidazoles, which are heterocyclic aromatic compounds. This compound is of interest due to its unique structure, which combines the benzimidazole moiety with phenylethyl and tetrahydrofuran-2-yl groups. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to "this compound," involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. These syntheses often require specific reagents and catalysts to introduce the phenylethyl and tetrahydrofuran-2-yl groups at the appropriate positions on the benzimidazole core. Techniques such as Sonogashira coupling have been reported for the synthesis of functionalized benzimidazole derivatives, indicating a potential route for synthesizing the compound (Vinodkumar et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. These methods provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, studies on similar compounds have shown structures with distinct geometries and bonding patterns, which are crucial for understanding the compound's reactivity and interactions (Ghania et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including substitutions, additions, and complex formation, depending on the functional groups present. The reactivity of "this compound" would be influenced by the tetrahydrofuran-2-yl and phenylethyl substituents, which can participate in reactions such as nucleophilic substitution or addition reactions.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Compounds like "this compound" might exhibit unique physical properties due to the presence of the tetrahydrofuran ring, which could affect their solubility in organic solvents and water.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are determined by their functional groups and overall molecular structure. The presence of the tetrahydrofuran-2-yl and phenylethyl groups in "this compound" would contribute to its chemical reactivity, potentially offering sites for further functionalization or interaction with biological targets. Studies on similar compounds have highlighted their potential as ligands in metal complexes and their reactivity towards different chemical agents (Paul et al., 2015).

properties

IUPAC Name

2-(oxolan-2-yl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-5,7-10,18H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRMRAKJCTWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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